molecular formula C18H17N5O3 B2493111 methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 1448027-52-8

methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2493111
CAS No.: 1448027-52-8
M. Wt: 351.366
InChI Key: YJEAJQPNPKTGBL-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a pyrimidine ring, an imidazole ring, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Mechanism of Action

The mechanism of action of methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate involves the inhibition of specific enzymes and signaling pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamoyl)benzoate is unique due to its combined pyrimidine and imidazole rings, which confer distinct pharmacological properties. This combination allows for dual inhibition of multiple targets, enhancing its therapeutic potential .

Properties

IUPAC Name

methyl 4-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-26-18(25)14-5-3-13(4-6-14)17(24)22-10-12-23-11-9-21-16(23)15-19-7-2-8-20-15/h2-9,11H,10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEAJQPNPKTGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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